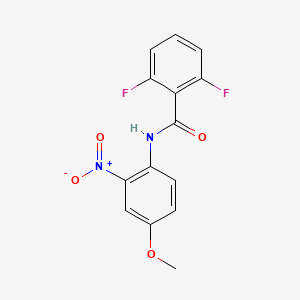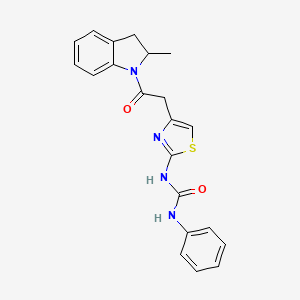![molecular formula C14H16N4 B2882026 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-methylpyrido[3,4-d]pyrimidine CAS No. 2415566-68-4](/img/structure/B2882026.png)
4-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-methylpyrido[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-methylpyrido[3,4-d]pyrimidine” is a complex organic molecule. The 7-Azabicyclo[2.2.1]heptane part of the molecule is a bridged heterocyclic nucleus found in epibatidine, an alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor . Epibatidine is known as one of the most potent acetylcholine nicotinic receptor agonists .
Synthesis Analysis
The synthesis of new 7-azabicyclo[2.2.1]heptane derivatives has been achieved in a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid . Another method involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .Molecular Structure Analysis
The structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring has been presented as its hydrochloride salt, namely 7-azabicyclo[2.2.1]heptan-7-ium chloride . The complete cation is generated by a crystallographic mirror plane with the N atom lying on the mirror .Chemical Reactions Analysis
Reactions of electrophilic chalcogenation (sulfenylation and selenenylation) of 7-azabicyclo[2.2.1]heptadiene derivatives with electron-withdrawing substituents at the nitrogen atom and the double bond were found to proceed trans-stereospecifically with the formation of 1,2-addition products, resulting from the exo-attack by the electrophile .Direcciones Futuras
The future directions in the study and application of “4-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-methylpyrido[3,4-d]pyrimidine” and similar compounds could involve further exploration of their synthesis, structural characterization, and potential biological activity. The development of new synthetic methods and the discovery of novel reactions could also be areas of future research .
Propiedades
IUPAC Name |
4-(7-azabicyclo[2.2.1]heptan-7-yl)-2-methylpyrido[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-9-16-13-8-15-7-6-12(13)14(17-9)18-10-2-3-11(18)5-4-10/h6-8,10-11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAZKTNOQWNAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)C(=N1)N3C4CCC3CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2881945.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2881947.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2881948.png)
![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2881949.png)
![3-cyclopropyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2881950.png)
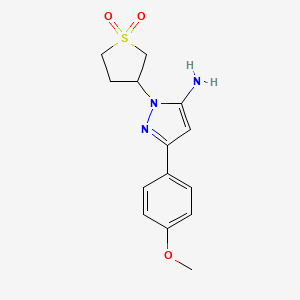
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenylquinolin-4-yl)methanone](/img/structure/B2881955.png)
![4-butoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2881957.png)

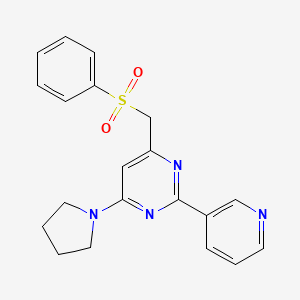
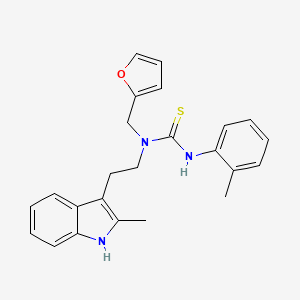
![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2881963.png)
